7H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole, 3-[(4-pyridinylmethyl)thio]-
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Overview
Description
7H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole, 3-[(4-pyridinylmethyl)thio]-: is a heterocyclic compound that features a fused triazole-triazole ring system with a pyridinylmethylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 7H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole, 3-[(4-pyridinylmethyl)thio]- typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of aryl or hetaryl α-bromo ketones with thiocarbohydrazide. This reaction is carried out in dimethyl sulfoxide (DMSO) at room temperature.
Industrial Production Methods:
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyridinylmethylthio group.
Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Cyclization: Ortho esters and acids like trifluoroacetic acid are used for cyclization reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted triazole derivatives.
Cyclization: More complex fused heterocyclic compounds.
Scientific Research Applications
Chemistry:
Building Block: Used as a precursor for synthesizing more complex heterocyclic compounds.
Biology and Medicine:
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Anticancer Research: Investigated for its potential anticancer properties.
Industry:
Mechanism of Action
The mechanism of action of 7H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole, 3-[(4-pyridinylmethyl)thio]- involves its interaction with various molecular targets:
Comparison with Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring system but differ in their substituents and additional ring structures.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another class of compounds with a fused triazole-thiadiazine ring system.
Uniqueness:
Structural Features: The presence of the pyridinylmethylthio group in 7H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole, 3-[(4-pyridinylmethyl)thio]- imparts unique chemical properties and reactivity.
Biological Activity: Exhibits distinct biological activities, including antimicrobial and anticancer properties, which may not be present in similar compounds.
Properties
Molecular Formula |
C9H8N6S |
---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
3-(pyridin-4-ylmethylsulfanyl)-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole |
InChI |
InChI=1S/C9H8N6S/c1-3-10-4-2-7(1)5-16-9-14-13-8-11-6-12-15(8)9/h1-4,6H,5H2,(H,11,12,13) |
InChI Key |
GBTLZAJYMUUEEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CSC2=NN=C3N2NC=N3 |
Origin of Product |
United States |
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